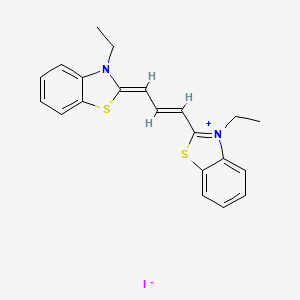

3,3'-Diethylthiacarbocyanine iodide

概要

説明

3,3’-Diethylthiacarbocyanine iodide is a cyanine dye known for its vibrant color and ability to act as a donor in electrochemical systems . This compound is widely used in various scientific applications due to its unique photophysical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diethylthiacarbocyanine iodide typically involves the condensation of 3-ethyl-2-methylbenzothiazolium iodide with 3-ethyl-2-benzothiazolinone . The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by the addition of iodine to form the final product .

Industrial Production Methods: Industrial production of 3,3’-Diethylthiacarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: 3,3’-Diethylthiacarbocyanine iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the dye.

Substitution: The compound can undergo substitution reactions, particularly at the ethyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones .

科学的研究の応用

Overview

In flow cytometry, 3,3'-Diethylthiacarbocyanine iodide serves as a vital tool for analyzing cell populations based on distinct fluorescence signals.

Case Study

A study demonstrated its effectiveness in distinguishing between different cell types in a mixed population by providing varying fluorescence intensities, thus facilitating accurate cell sorting and analysis .

Labeling of Biomolecules

Overview

The compound is effective for labeling proteins and nucleic acids, which aids in studying molecular interactions and dynamics.

Applications

- Protein Interaction Studies : The dye can tag proteins for visualization in biochemical assays.

- Nucleic Acid Labeling : It is used to label DNA and RNA for various genetic studies .

Photodynamic Therapy

Overview

Research has explored the potential of this compound in photodynamic therapy (PDT), where its fluorescence can activate therapeutic agents to target cancer cells.

Mechanism of Action

Upon light activation, the dye generates reactive oxygen species (ROS), which can induce cytotoxic effects on cancer cells .

Environmental Monitoring

Overview

The compound's fluorescent properties are leveraged in environmental science for detecting pollutants.

Applications

作用機序

The mechanism of action of 3,3’-Diethylthiacarbocyanine iodide involves its ability to absorb light and transfer energy. This compound acts as a donor in electrochemical systems, facilitating electron transfer processes . The molecular targets and pathways involved include interactions with nucleic acids and proteins, leading to changes in their photophysical properties .

類似化合物との比較

3,3’-Diethylthiadicarbocyanine iodide: Another cyanine dye with similar photophysical properties but different absorption maxima.

3,3’-Diethylthiatricarbocyanine iodide: Known for its use in near-infrared applications.

3,3’-Diethyloxacarbocyanine iodide: Used in photosensitization of mitochondria and endoplasmic reticulum.

Uniqueness: 3,3’-Diethylthiacarbocyanine iodide is unique due to its specific absorption and emission properties, making it highly suitable for applications in fluorescence microscopy and electrochemical systems .

生物活性

3,3'-Diethylthiacarbocyanine iodide, also known as DiSC2(3), is a synthetic cyanine dye that has garnered attention for its diverse biological applications, particularly in fluorescence microscopy and as a probe for studying membrane potentials. This article delves into the compound's biological activity, including its mechanisms of action, applications in research, and associated safety considerations.

- Molecular Formula : C21H21IN2S2

- Molecular Weight : 492.44 g/mol

- CAS Number : 905-97-5

- Appearance : Green crystals

- Solubility : Soluble in methanol, ethanol, or DMSO

- Absorption Maximum : 559.25 nm

This compound functions primarily as a fluorescent probe that interacts with cellular membranes. Its mechanism can be summarized as follows:

- Membrane Potential Sensing : DiSC2(3) accumulates in the inner mitochondrial membrane in response to membrane potential changes. When the membrane potential is high, the dye aggregates and exhibits reduced fluorescence; conversely, depolarization leads to increased fluorescence due to dye release into the cytosol .

- Photodynamic Activity : The dye has been shown to participate in photodynamic therapy (PDT) by generating reactive oxygen species (ROS) upon light activation. This property is exploited for therapeutic applications in cancer treatment .

Biological Applications

The biological activity of this compound extends across various fields:

- Fluorescence Microscopy : It is widely used as a fluorescent marker in cell biology to visualize cell membranes and study cellular processes.

- Mitochondrial Studies : The compound serves as a valuable tool for assessing mitochondrial function and integrity by monitoring changes in membrane potential .

- Antimicrobial Activity : Preliminary studies suggest that DiSC2(3) may exhibit antimicrobial properties, although further research is needed to elucidate this aspect fully .

Case Study 1: Mitochondrial Membrane Potential Measurement

In a study examining the effects of various compounds on mitochondrial health, researchers utilized DiSC2(3) to assess changes in membrane potential in isolated mitochondria. The findings indicated a significant correlation between compound exposure and alterations in fluorescence intensity, suggesting that DiSC2(3) effectively reflects mitochondrial depolarization under stress conditions .

Case Study 2: Photodynamic Therapy Efficacy

A comparative study evaluated the efficacy of DiSC2(3) in combination with light exposure against cancer cell lines. Results demonstrated that cells treated with the dye showed enhanced cell death compared to controls, indicating its potential as a photosensitizer in PDT applications .

Safety and Toxicity Considerations

While this compound is a powerful tool for biological research, it also poses certain risks:

- Toxicity Profile : The compound is classified as toxic by inhalation and skin contact. It can cause severe irritation and systemic effects upon exposure .

- Handling Precautions : Users are advised to employ appropriate safety measures, including personal protective equipment (PPE), when handling the dye to mitigate exposure risks.

特性

CAS番号 |

905-97-5 |

|---|---|

分子式 |

C21H21IN2S2 |

分子量 |

492.4 g/mol |

IUPAC名 |

(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |

InChI |

InChI=1S/C21H21N2S2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChIキー |

VZBILKJHDPEENF-UHFFFAOYSA-M |

SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] |

異性体SMILES |

CCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[I-] |

正規SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] |

ピクトグラム |

Irritant |

同義語 |

3,3'-diethylthiacarbocyanine iodide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DTCI interact with DNA?

A1: DTCI exhibits different binding modes with DNA depending on its structure. While shorter chain cyanine dyes like Diethylthiacyanine iodide (DTI) intercalate into the DNA helix, longer chain dyes like DTDCI preferentially bind to the minor groove. [] This suggests that DTCI, with its intermediate chain length, might display a mixed binding mode. Further research is needed to elucidate the exact interaction mechanism.

Q2: What is the molecular formula and weight of DTCI?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of DTCI, they consistently refer to it as a thiacarbocyanine dye. Based on this information and general knowledge of cyanine structures, its molecular formula can be deduced as C21H21IN2S2 with a molecular weight of 480.43 g/mol.

Q3: How does the presence of detergents like Sodium Dodecyl Sulfate (SDS) affect DTCI?

A3: DTCI interacts with SDS both above and below its critical micelle concentration (CMC). Below the CMC, DTCI forms aggregates with SDS, while above the CMC, deaggregation of the dye occurs. [, ] This interaction significantly impacts DTCI's fluorescence properties.

Q4: How does DTCI behave in different solvent mixtures?

A5: DTCI's photophysical properties are sensitive to the solvent environment. Studies in binary mixtures of dimethyl sulfoxide (DMSO) and toluene reveal changes in its absorption and fluorescence spectra, indicating altered intermolecular interactions and solvation dynamics. []

Q5: Can DTCI be used in dye-sensitized solar cells (DSSCs)?

A6: While traditionally underutilized in DSSCs, DTCI and its derivatives possess promising optical properties for this application. Molecular engineering strategies involving the introduction of anchoring groups and chain length modifications can effectively tune their absorption spectra to enhance light harvesting in DSSCs. []

Q6: Does DTCI exhibit any catalytic activity?

A6: The provided abstracts do not discuss any catalytic properties of DTCI. Its primary application appears to be in spectroscopic studies due to its distinct photophysical behavior.

Q7: Can DTCI be used for sensing applications?

A8: Yes, DTCI shows potential for sensing applications. When assembled into J-aggregate nanotubes templated by lithocholic acid, DTCI demonstrates sensitivity towards dopamine, exhibiting a linear current response within a specific concentration range. []

Q8: Are there computational studies on DTCI?

A9: Yes, semi-empirical calculations have been employed to investigate the structural and electronic properties of DTCI and its derivatives. [] These studies provide insights into the impact of halogen substitution on molecular geometry and spectral characteristics.

Q9: What is known about the stability of DTCI?

A10: While specific stability data is not presented in the abstracts, some studies highlight the influence of environmental factors on DTCI's behavior. For example, DTCI's interaction with microcrystalline cellulose is affected by the hydration degree of the sample. [] Further investigations are necessary to assess its stability under various conditions.

Q10: Which analytical methods are employed to study DTCI?

A12: Various spectroscopic techniques are crucial for characterizing DTCI. These include UV-Vis absorption and fluorescence spectroscopy, circular dichroism (CD), and Raman spectroscopy. [, , , , ] Time-resolved fluorescence measurements offer insights into its excited-state dynamics. []

Q11: Is DTCI used in biological systems?

A13: DTCI's application extends to biological research, primarily as a fluorescent probe. For example, it helps study membrane potential changes in rat brain synaptosomes. [] Additionally, its interaction with bacterial species suggests potential applications in rapid bacterial identification assays. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。